4-Methylbenzotrifluoride CAS number 6140-17-6 properties
4-Methylbenzotrifluoride CAS number 6140-17-6 properties
An In-depth Technical Guide to 4-Methylbenzotrifluoride (CAS: 6140-17-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzotrifluoride, identified by the CAS number 6140-17-6, is a colorless, aromatic organic compound with the chemical formula C₈H₇F₃.[1][2][3] Also known by synonyms such as 1-methyl-4-(trifluoromethyl)benzene and α,α,α-trifluoro-p-xylene, it serves as a crucial intermediate in the synthesis of a wide range of specialty chemicals.[2][4][5][6][7] Its molecular structure, which features a stable and highly electronegative trifluoromethyl (-CF₃) group on a toluene backbone, imparts unique chemical properties that are highly valued in the pharmaceutical and agrochemical industries.[1][3] The presence of the trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making 4-methylbenzotrifluoride a key building block for developing advanced active ingredients.[1] This guide provides a comprehensive overview of its properties, experimental protocols, and applications.
Physicochemical Properties
4-Methylbenzotrifluoride is a colorless, transparent liquid at room temperature.[1][3][4] It is generally insoluble in water but soluble in common organic solvents.[2][8] Its key physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6140-17-6 | [2][3][4][9] |
| Molecular Formula | C₈H₇F₃ | [1][2][3][6] |
| Molecular Weight | 160.14 g/mol | [3][5][6][7] |
| Appearance | Clear, colorless liquid | [3][4][10][11] |
| Density | 1.144 g/mL at 25°C | [1][4] |
| Boiling Point | 129 °C | [1][4][10] |
| Flash Point | 27 °C / 80.6 °F | [10][12] |
| Refractive Index (n²⁰/D) | 1.426 | [1][4][11] |
| Vapor Pressure | 12.6 - 13 mmHg at 25°C | [2][4] |
| LogP | 3.01 - 3.25 | [2][3] |
Spectral Data
Structural confirmation of 4-Methylbenzotrifluoride is typically achieved through various spectroscopic methods. While the raw spectra are maintained in spectral databases, the availability of key techniques is noted below.
| Spectroscopic Technique | Availability / Confirmation |
| ¹H NMR | Data available and used for structural analysis.[5][13] |
| ¹³C NMR | Data available and used for structural analysis.[13] |
| Infrared (IR) Spectroscopy | Spectrum conforms to the expected structure.[5][11][13] |
| Mass Spectrometry (MS) | Data available, typically via GC-MS.[5][13] |
| Raman Spectroscopy | Data available.[5][13] |
Safety and Handling
4-Methylbenzotrifluoride is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[2][8][9][12] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.
GHS Hazard Information
| Code | Hazard Statement |
| H226 | Flammable liquid and vapor.[5][8][9] |
| H315 | Causes skin irritation.[5][8][9] |
| H319 | Causes serious eye irritation.[5][8][9] |
| H335 | May cause respiratory irritation.[5][8][9] |
Handling and Storage
Proper handling and storage are essential for safety and to maintain the integrity of the compound.
-
Handling : Use spark-proof tools and explosion-proof equipment.[2][12] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapor or mist.[2][12] Personal protective equipment (PPE), including appropriate gloves, safety goggles, and protective clothing, should be worn.[2][12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[2][10] Keep away from heat, sparks, open flames, and other sources of ignition.[2][9][12] Incompatible materials include strong oxidizing agents and strong bases.[2][10]
Experimental Protocols
Synthesis Protocol: Multi-Step Synthesis from 2,5-Dichlorotoluene
A documented method for synthesizing 4-Methylbenzotrifluoride involves a three-step process starting from 2,5-dichlorotoluene.[14] This approach ensures high purity of the final product.
Methodology:
-
Friedel-Crafts Reaction: 2,5-dichlorotoluene is used as the starting material in a Friedel-Crafts reaction to introduce a trichloromethyl group.
-
Fluorination: The resulting intermediate undergoes a fluorination reaction, where the chlorine atoms of the trichloromethyl group are exchanged for fluorine atoms, forming 2,5-dichloro-4-(trifluoromethyl)toluene. This step is followed by purification via distillation.
-
Hydrogenation-Dechlorination: The purified intermediate is subjected to catalytic hydrogenation to remove the two chlorine atoms from the benzene ring. In a typical procedure, 2,5-dichloro-4-(trifluoromethyl)toluene (230g), methanol (400mL), sodium acetate (205g), and 10% Pd/C catalyst (20g) are added to a hydrogenation autoclave. The reaction proceeds at 90°C under a hydrogen pressure of 1.0 MPa. Upon completion, the product is filtered, the solvent is removed, and the final product is purified by reduced-pressure distillation to yield 4-Methylbenzotrifluoride with a purity exceeding 99%.[14]
References
- 1. innospk.com [innospk.com]
- 2. 4-Methylbenzotrifluoride(6140-17-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. 4-Methylbenzotrifluoride | C8H7F3 | CID 80230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylbenzotrifluoride, 98% | Fisher Scientific [fishersci.ca]
- 7. labsolu.ca [labsolu.ca]
- 8. Page loading... [guidechem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Methylbenzotrifluoride, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. 4-Methylbenzotrifluoride(6140-17-6) 1H NMR [m.chemicalbook.com]
- 14. CN105085158B - A kind of synthetic method of p-methylbenzotrifluoride - Google Patents [patents.google.com]
